molecular formula C15H22N4S B3060903 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- CAS No. 105981-34-8

1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-

Cat. No. B3060903
Key on ui cas rn: 105981-34-8
M. Wt: 290.4 g/mol
InChI Key: UOEYTEJMUSPCGZ-UHFFFAOYSA-N
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Patent
US04745117

Procedure details

A mixture of N-[4-{4-(1,2-benzisothiazol-3-yl)-1-piperazinyl}butyl]phthalimide (1 g; 2.38 mmol), hydrazine hydrate (0.2 g; 3.57 mmol) and methanol (10 ml) was refluxed for 2.5 hours. After cooling, the reaction mixture was combined with a 10% aqueous hydrochloric acid solution (20 ml) and stirred. The precipitated crystals were removed by filtration, and the filtrate was neutralized with a 10% sodium hydroxide solution and extracted with chloroform. The organic layer was washed with a saturated sodium chloride solution and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography to give the objective compound as an oily substance. IR νmaxfilm (cm-1): 3360, 3280, 3070, 1590, 1560, 1490.
Name
N-[4-{4-(1,2-benzisothiazol-3-yl)-1-piperazinyl}butyl]phthalimide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][CH2:19][N:20]3C(=O)C4=CC=CC=C4C3=O)[CH2:12][CH2:11]2)=[N:2]1.O.NN.Cl>CO>[NH2:20][CH2:19][CH2:18][CH2:17][CH2:16][N:13]1[CH2:14][CH2:15][N:10]([C:3]2[C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[S:1][N:2]=2)[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
N-[4-{4-(1,2-benzisothiazol-3-yl)-1-piperazinyl}butyl]phthalimide
Quantity
1 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN2C(C=1C(C2=O)=CC=CC1)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give the objective compound as an oily substance

Outcomes

Product
Name
Type
Smiles
NCCCCN1CCN(CC1)C1=NSC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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